molecular formula C8H15N B13359829 (1R,2R)-2-Cyclopropylcyclopentan-1-amine

(1R,2R)-2-Cyclopropylcyclopentan-1-amine

Cat. No.: B13359829
M. Wt: 125.21 g/mol
InChI Key: TVCRJNLSLIBAMF-HTQZYQBOSA-N
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Description

(1R,2R)-2-Cyclopropylcyclopentan-1-amine is a chiral amine compound characterized by a cyclopropyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Cyclopropylcyclopentan-1-amine typically involves the cyclopropanation of a suitable cyclopentane derivative. One common method is the reaction of cyclopentene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropyl group. The resulting cyclopropylcyclopentane can then be subjected to amination reactions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The amination step can be carried out using ammonia or primary amines under high-pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Cyclopropylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Cyclopropylcyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for investigating the interactions of cyclopropyl-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its chiral nature and structural features make it a candidate for developing enantioselective drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of advanced materials with specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Cyclopropylcyclopentan-1-amine involves its interaction with molecular targets through its amine and cyclopropyl groups. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, while the cyclopropyl group can influence the compound’s binding affinity and selectivity. The specific pathways and targets involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A structurally similar compound with a cyclohexane ring instead of a cyclopentane ring.

    (1R,2R)-2-Methoxycyclopentan-1-ol: Another cyclopentane derivative with a methoxy group instead of a cyclopropyl group.

    (1R,2R)-2-Aminocyclopentanol: A compound with an amino group and a hydroxyl group on the cyclopentane ring.

Uniqueness

(1R,2R)-2-Cyclopropylcyclopentan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it valuable in applications requiring specific chiral and structural features that are not easily achieved with other similar compounds.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1R,2R)-2-cyclopropylcyclopentan-1-amine

InChI

InChI=1S/C8H15N/c9-8-3-1-2-7(8)6-4-5-6/h6-8H,1-5,9H2/t7-,8-/m1/s1

InChI Key

TVCRJNLSLIBAMF-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C2CC2

Canonical SMILES

C1CC(C(C1)N)C2CC2

Origin of Product

United States

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